Diethyl N-[5-[N-[(3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]-N-methylamino]-2-thenoyl]-L-glutamate
Description
Diethyl N-[5-[N-[(3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]-N-methylamino]-2-thenoyl]-L-glutamate is a critical intermediate in the synthesis of the anticancer drug Raltitrexed (ZD1694, ICI D1694), a potent thymidylate synthase (TS) inhibitor . Structurally, it combines a quinazoline core with a thienoyl-L-glutamate moiety, enabling its role as a folate analogue. TS inhibition disrupts DNA synthesis by depleting thymidine monophosphate (dTMP), making it effective in targeting rapidly dividing cancer cells .
Synthesis Pathways:
The compound is synthesized via a convergent route:
Quinazoline Intermediate: 6-(Bromomethyl)-3,4-dihydro-2-methyl-4-oxoquinazoline is prepared from 2-amino-5-methylbenzoic acid through acetylation, cyclization, and bromination (69.1% yield) .
Thienoyl-L-Glutamate Intermediate: Diethyl N-(5-(N-methylamino)-2-thenoyl)-L-glutamate is synthesized from 2-thenoylcarboxaldehyde via nitration, oxidation, chlorination, and condensation with L-glutamate (25.4% yield) .
Final Condensation: The two intermediates undergo base-catalyzed condensation, followed by hydrolysis to yield Raltitrexed .
This synthesis is optimized for industrial scalability, emphasizing regioselectivity and chiral purity .
Properties
IUPAC Name |
diethyl (2S)-2-[[5-[methyl-[(2-methyl-4-oxo-3H-quinazolin-6-yl)methyl]amino]thiophene-2-carbonyl]amino]pentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O6S/c1-5-34-22(30)12-9-19(25(33)35-6-2)28-24(32)20-10-11-21(36-20)29(4)14-16-7-8-18-17(13-16)23(31)27-15(3)26-18/h7-8,10-11,13,19H,5-6,9,12,14H2,1-4H3,(H,28,32)(H,26,27,31)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEWNGFFTNKUFD-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(S1)N(C)CC2=CC3=C(C=C2)N=C(NC3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC[C@@H](C(=O)OCC)NC(=O)C1=CC=C(S1)N(C)CC2=CC3=C(C=C2)N=C(NC3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132463-02-6 | |
| Record name | N-[[5-[[(3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]methylamino]-2-thienyl]carbonyl]-L-glutamic acid, 1,5-diethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Diethyl N-[5-[N-[(3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]-N-methylamino]-2-thenoyl]-L-glutamate (CAS No. 132463-02-6) is a compound of significant interest due to its potential biological activities, particularly in the realm of cancer treatment. This article explores its biological activity, structure-activity relationships, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
This compound has a complex molecular structure characterized by:
- Molecular Formula : C25H30N4O6S
- Molecular Weight : 514.59 g/mol
- Density : 1.32 g/cm³
The structural features contribute to its biological activity, particularly its interactions with cellular targets involved in cancer progression.
The compound exhibits its biological activity primarily through inhibition of kinesin spindle protein (KSP), which is crucial for mitosis. By inhibiting KSP, the compound induces cell cycle arrest in mitosis, leading to the formation of monopolar spindles and subsequent cellular apoptosis. This mechanism is similar to other KSP inhibitors that have shown promise in clinical settings for cancer treatment .
Pharmacokinetics
Research indicates that this compound has favorable pharmacokinetic properties:
| Property | Value |
|---|---|
| LogP | 3.325 |
| Polar Surface Area | 158.93 Ų |
| Bioavailability | High (in vitro studies) |
These properties suggest that the compound may achieve effective concentrations in vivo, enhancing its therapeutic potential .
Case Studies and Research Findings
Several studies have investigated the efficacy of this compound in preclinical models:
- In Vitro Studies : A study demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50 values indicated potent cytotoxicity comparable to established chemotherapeutic agents .
- In Vivo Efficacy : Animal model studies showed that administration of the compound resulted in significant tumor regression in xenograft models of human cancers. The observed effects were attributed to both direct cytotoxicity and modulation of tumor microenvironment factors .
- Clinical Relevance : The favorable pharmacokinetic profile supports further clinical trials to evaluate its effectiveness in humans. Current ongoing trials aim to assess safety and optimal dosing strategies for various malignancies .
Scientific Research Applications
Anticancer Activity
Recent studies have explored the anticancer properties of compounds similar to Diethyl N-[5-[N-[(3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]-N-methylamino]-2-thenoyl]-L-glutamate. For instance, derivatives of quinazoline have shown promising results against various cancer cell lines. The National Cancer Institute (NCI) has evaluated similar compounds for their cytotoxic effects on human tumor cells, demonstrating significant antimitotic activity .
Case Studies
- Evaluation by NCI : In a study assessing the anticancer activity of related compounds, significant growth inhibition was observed across a panel of cancer cell lines. Compounds exhibited mean GI50 values indicating effective cytotoxicity .
- Mechanisms of Action : Quinazoline derivatives have been reported to inhibit key signaling pathways involved in cancer progression, such as tyrosine kinases and MET kinases. These mechanisms contribute to their ability to induce apoptosis and inhibit tubulin polymerization .
Pharmacological Insights
The compound's structural features suggest it may interact with various biological targets. The presence of the quinazoline ring is often associated with inhibition of cell proliferation and modulation of apoptotic pathways. This makes this compound a candidate for further pharmacological investigation.
Potential Therapeutic Applications
Given its promising anticancer activity, this compound could serve as:
- A lead compound in drug development : Further modifications could enhance its efficacy and selectivity against specific cancer types.
- A research tool : It can be utilized to study the mechanisms underlying cancer cell resistance and sensitivity.
Comparison with Similar Compounds
ICI D1694 (Raltitrexed) vs. N10-Propargyl-5,8-Dideazafolic Acid
- Structural Differences: ICI D1694 replaces the pteridine ring of classical folates with a quinazoline core and incorporates a thienoyl-glutamate chain, enhancing water solubility and TS affinity .
- Potency :
- Cytotoxicity: ICI D1694 exhibits an IC50 of 8 nM in L1210 cells, compared to IC50 >100 nM for non-polyglutamated classical antifolates .
2-Desamino-2-Methyl-N10-Propargyl-2'-Fluoro-5,8-Dideazafolic Acid
- Structural Modifications : Fluorination at the 2'-position and methylation at the 2-position improve TS binding and metabolic stability.
- Activity : This compound shows Ki = 15 nM for TS, with enhanced cytotoxicity (IC50 = 12 nM) due to reduced dependence on polyglutamation .
Nonclassical TS Inhibitors
AG-331 (Non-Folate Based)
7-Methyl-3,4-Dichlorotetrahydroquinazoline (Compound 17)
- Design: A nonclassical tetrahydroquinazoline with a 7-CH3 group and 3,4-Cl substituents.
- Activity : Inhibits Pneumocystis carinii TS at 5 × 10<sup>−5</sup> M, highlighting the role of hydrophobic substituents in active-site interactions .
Prodrugs and Polyglutamyl Conjugates
ZD1694 Prodrugs (Alpha-Linked Dipeptides)
- Design : Dipeptide conjugates (e.g., L-alanine or L-glutamate linked to ZD1694) require activation by carboxypeptidase A (CPA) .
- Cytotoxicity : Prodrugs exhibit 100-fold reduced cytotoxicity (IC50 ~1 µM) vs. parent compound (IC50 = 8 nM). CPA activation restores potency, enabling targeted therapy (ADEPT) .
Polyglutamyl Derivatives
- Enhanced Potency: Polyglutamation increases TS inhibition by 10–100-fold. For example, ZD1694-glu4 achieves Ki = 1.0 nM vs. 62 nM for the monoglutamate .
- Retention : Intracellular retention of polyglutamates (e.g., 75% after 24 hours) prolongs therapeutic effects .
Data Tables
Table 1: Comparison of Classical Quinazoline Antifolates
Table 2: Nonclassical TS Inhibitors
| Compound | Ki (TS Inhibition) | IC50 (MGH-U1 Cells) | Transport Mechanism | References |
|---|---|---|---|---|
| AG-331 | 0.7 µM | >20 µM | Passive diffusion | |
| 7-Methyl-3,4-Dichloro | 50 µM | N/A | Hydrophobic interactions |
Discussion
- Efficacy: ICI D1694’s potency stems from polyglutamation, which enhances TS binding and intracellular retention . Nonclassical inhibitors like AG-331 avoid transport dependencies but suffer from poor cytotoxicity .
- Synthesis Complexity: The convergent synthesis of Diethyl N-[5-[N-[(3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]-N-methylamino]-2-thenoyl]-L-glutamate emphasizes regioselective steps, contrasting with the linear routes for nonclassical compounds .
- Clinical Relevance : Prodrug strategies (e.g., CPA-activated dipeptides) reduce systemic toxicity, enabling targeted therapies like ADEPT .
Preparation Methods
Quinazolinyl Core Synthesis
The quinazolin-4-one moiety is synthesized via cyclization and functionalization steps. A representative approach involves condensing 6-bromoanthranilic acid with acid chlorides to form amide intermediates, followed by dehydration using acetic anhydride to yield benzoxazinone derivatives. Subsequent condensation with methylamine derivatives and intramolecular cyclization produces the 3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl scaffold. Palladium-catalyzed cross-coupling reactions, such as Suzuki–Miyaura or Buchwald–Hartwig, are employed to introduce substituents at the C-6 position, enhancing structural diversity.
L-Glutamate Moiety Preparation
The L-glutamic acid component is esterified using anhydrous ethanol under acidic conditions to form diethyl L-glutamate. Racemization prevention is critical; thus, chiral resolution agents like L-2,3-dibenzoyltartaric acid (L-DBTA) are used to isolate enantiomerically pure intermediates. For instance, DL-glutamic acid ethyl ester reacts with L-DBTA to form diastereomeric salts, enabling selective crystallization of the D-enantiomer.
Coupling Strategies
The quinazolinyl and glutamate units are connected via a thiophene-carbonyl linker. A mixed anhydride method, employing isobutyl chloroformate, facilitates the coupling of N-methyl-N-[(quinazolinyl)methyl]amine with 2-thenoyl chloride. The tert-butyl group is utilized to protect carboxylates, minimizing unwanted side reactions during peptide bond formation.
Final Conjugation and Deprotection
The diethyl glutamate ester is conjugated to the thiophene-linked quinazolinyl intermediate through amide bond formation. Trifluoroacetic acid (TFA) is used to remove tert-butyl protecting groups, yielding the final compound as a trifluoroacetate salt.
Step-by-Step Reaction Conditions
Key Synthetic Steps
-
Amide Formation :
-
Benzoxazinone Cyclization :
-
Quinazolinone Synthesis :
-
Esterification of L-Glutamic Acid :
-
Coupling Reaction :
Optimization Strategies
Protecting Group Selection
The tert-butyl group is preferred over benzyl esters due to its stability under basic conditions and ease of removal with TFA. This avoids gamma-to-alpha transpeptidation, a common side reaction in glutamate conjugates.
Catalytic Enhancements
Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for quinazolinyl functionalization, achieving >95% conversion in Suzuki reactions. Ligands such as XPhos reduce reaction times from 24 hours to 6 hours.
Solvent and Temperature Effects
-
THF vs. DMF : THF provides higher yields (80% vs. 65%) in coupling reactions due to better solubility of intermediates.
-
Low-temperature (−15°C) coupling minimizes racemization of the L-glutamate moiety.
Characterization and Analytical Methods
Structural Elucidation
Purity Assessment
Q & A
Basic: What is the primary enzymatic target of Diethyl N-[5-[...]-L-glutamate, and how does its mechanism differ from classical antifolates like methotrexate?
The compound primarily inhibits thymidylate synthase (TS) , a critical enzyme in pyrimidine biosynthesis. Unlike methotrexate (a dihydrofolate reductase (DHFR) inhibitor), this quinazoline antifolate directly targets TS, blocking the conversion of dUMP to dTMP, thereby depleting thymidine pools and inducing DNA synthesis arrest . Its diethyl ester prodrug form enhances cellular uptake, and subsequent hydrolysis activates the compound. Unlike classical antifolates, it undergoes polyglutamation (addition of glutamate residues), which increases intracellular retention and TS binding affinity .
Advanced: How does polyglutamation affect intracellular retention and potency, and what methods quantify its metabolites?
Polyglutamation by folylpolyglutamate synthetase adds γ-linked glutamate residues, enhancing TS inhibition and reducing efflux. To quantify metabolites:
- Synthesis : Poly-γ-glutamates are synthesized via convergent routes, coupling α-tert-butyl-protected glutamates to 5,8-dideazapteroic acids using carboxypeptidase G2 cleavage or chemical synthesis .
- Analytical Methods :
| Polyglutamate Chain Length | TS IC₅₀ (nM) | Relative Potency vs. Parent |
|---|---|---|
| 1 (Parent) | 120 | 1x |
| 3 | 15 | 8x |
| 5 | 5 | 24x |
| Data adapted from enzymatic assays in . |
Basic: What in vitro models evaluate cytotoxic efficacy against cancer cell lines?
Common models include:
- Cell Lines : Human colorectal (HCT-116, HT-29) and breast (MCF-7) cancer lines, selected for high TS expression .
- Assays :
- Thymidylate Synthase Activity Assays : Measure dUMP-to-dTMP conversion inhibition using radiolabeled [³H]-dUMP.
- Cytotoxicity (IC₅₀) : Determined via MTT or clonogenic assays, comparing efficacy to pemetrexed or raltitrexed .
- Folylpolyglutamate Synthetase Activity : Quantifies polyglutamation efficiency in cell lysates .
Advanced: Which structural modifications enhance TS binding, and how are they validated?
Key modifications and validation strategies:
- Quinazoline Core :
- Synthesis : Michael addition of thiophenol to carbethoxycyclohexenones yields ketoesters, followed by guanidine cyclization .
- Validation :
| Modification | TS IC₅₀ (µM) | Species Tested |
|---|---|---|
| 7-CH₃, 3,4-diCl | 0.05 | E. coli, P. carinii |
| Parent compound (no substituents) | 1.2 | E. coli |
| Data from . |
Basic: What metabolic pathways govern its pharmacokinetics?
- Activation : Ester hydrolysis by carboxylesterases releases the active glutamic acid form .
- Polyglutamation : Adds 3–5 glutamate residues via folylpolyglutamate synthetase, increasing intracellular half-life .
- Elimination : Renal excretion of non-polyglutamylated forms, while polyglutamates persist in tissues, contributing to prolonged toxicity .
Advanced: How do resistance mechanisms (e.g., reduced folate carrier downregulation) impact efficacy?
- Reduced Folate Carrier (RFC) Dependency : Classical antifolates require RFC for uptake. RFC downregulation reduces efficacy, but Diethyl N-[5-[...]-L-glutamate’s lipophilic diethyl ester facilitates passive diffusion , bypassing RFC limitations .
- Experimental Approaches :
- RFC-Knockout Models : CRISPR/Cas9-generated RFC-null cell lines to assess uptake via LC-MS .
- Competitive Transport Assays : [³H]-labeled compound uptake in presence of RFC inhibitors (e.g., sulfasalazine) .
- Transcriptomics : RNA-seq identifies overexpression of efflux transporters (e.g., ABCG2) in resistant clones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
